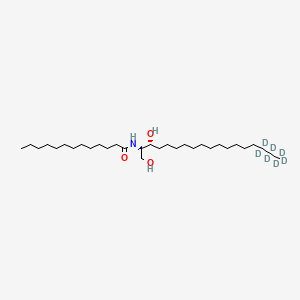
BRD4 Inhibitor-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BRD4 Inhibitor-16 is a potent small-molecule inhibitor targeting bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and inflammatory diseases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-16 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the following steps :
Formation of Intermediate: To a solution of compound 9 (100 mg, 0.56 mmol) in dichloromethane (6 mL) is added 5-bromo-2-ethoxybenzenesulfonyl chloride (184.9 mg, 0.62 mmol) followed by the addition of pyridine (0.3 mL).
Coupling Reaction: The intermediate is then subjected to coupling reactions under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve efficient production .
化学反应分析
Types of Reactions
BRD4 Inhibitor-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce different substituents onto the core structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
科学研究应用
BRD4 Inhibitor-16 has a wide range of scientific research applications, including:
Cancer Research: It has shown promise in inhibiting the growth of various cancer cell lines by targeting BRD4, which is involved in the regulation of oncogenes such as MYC.
Inflammatory Diseases: The compound has demonstrated anti-inflammatory effects by modulating the expression of cytokines and chemokines.
Epigenetic Studies: This compound is used as a tool compound to study the role of BRD4 in epigenetic regulation and gene expression.
Drug Development: It serves as a lead compound for the development of new therapeutic agents targeting BRD4.
作用机制
BRD4 Inhibitor-16 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption inhibits the recruitment of transcription factors and other regulatory proteins to chromatin, leading to the downregulation of gene expression . The compound also affects the phosphorylation of RNA polymerase II, further inhibiting transcriptional elongation .
相似化合物的比较
Similar Compounds
(+)-JQ1: A well-known pan-BET inhibitor that targets all BET family members.
I-BET151: Another BET inhibitor with similar mechanisms of action.
NHWD-870: A potent BRD4 inhibitor with higher selectivity and potency compared to other BET inhibitors.
Uniqueness of BRD4 Inhibitor-16
This compound stands out due to its high selectivity for BRD4 over other BET family members, which reduces off-target effects and enhances its therapeutic potential . Additionally, its unique chemical structure allows for better pharmacokinetic properties and drug-likeness .
属性
分子式 |
C42H43N7O8S |
|---|---|
分子量 |
805.9 g/mol |
IUPAC 名称 |
2-[6-(3,5-dimethyl-1,2-oxazol-4-yl)-1-methyl-2-oxo-4-phenyl-4H-quinazolin-3-yl]-N-[2-[[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]sulfonylamino]ethyl]acetamide |
InChI |
InChI=1S/C42H43N7O8S/c1-26-37(27(2)57-45-26)29-12-14-34-33(24-29)39(28-8-5-4-6-9-28)49(42(53)46(34)3)25-36(50)43-16-17-44-58(54,55)35-15-13-32-38-30(35)10-7-11-31(38)40(51)48(41(32)52)19-18-47-20-22-56-23-21-47/h4-15,24,39,44H,16-23,25H2,1-3H3,(H,43,50) |
InChI 键 |
UIMJBTYHXUBLPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)N(C(=O)N(C3C4=CC=CC=C4)CC(=O)NCCNS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)C(=O)N(C7=O)CCN8CCOCC8)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[6-fluoro-4-hydroxy-8-(methylamino)-2-oxo-1H-quinoline-3-carbonyl]amino]benzoic acid](/img/structure/B15141609.png)
![2-(dimethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141611.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)



![[DAla4] Substance P (4-11)](/img/structure/B15141634.png)





